![molecular formula C9H10OSe B14741500 1-[2-(Methylselanyl)phenyl]ethan-1-one CAS No. 1441-98-1](/img/structure/B14741500.png)
1-[2-(Methylselanyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylselanyl)phenyl]ethan-1-one is an organoselenium compound characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylselanyl)phenyl]ethan-1-one typically involves the introduction of a methylselanyl group to a phenyl ring followed by the attachment of an ethanone group. One common method involves the reaction of 2-bromoacetophenone with methylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Methylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-[2-(Methylselanyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Methylselanyl)phenyl]ethan-1-one involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a crucial role in redox reactions and cellular defense mechanisms. The compound may also interact with cellular thiols, leading to the modulation of signaling pathways and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-[2-(Methylsulfanyl)phenyl]ethan-1-one: Contains a sulfur atom instead of selenium.
1-[2-(Methylthio)phenyl]ethan-1-one: Another sulfur-containing analog.
1-[2-(Methylselanyl)phenyl]propan-1-one: A homolog with an additional carbon in the alkyl chain.
Uniqueness: 1-[2-(Methylselanyl)phenyl]ethan-1-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and biological activity, making them valuable in various applications.
Propriétés
Numéro CAS |
1441-98-1 |
|---|---|
Formule moléculaire |
C9H10OSe |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
1-(2-methylselanylphenyl)ethanone |
InChI |
InChI=1S/C9H10OSe/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 |
Clé InChI |
IDYYOSKAYJYDFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
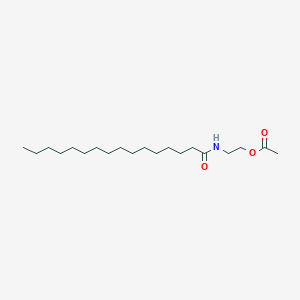
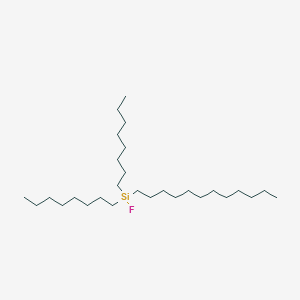
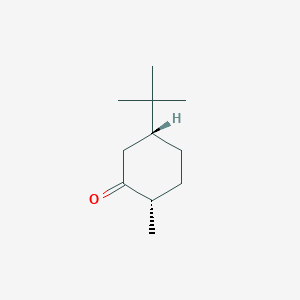

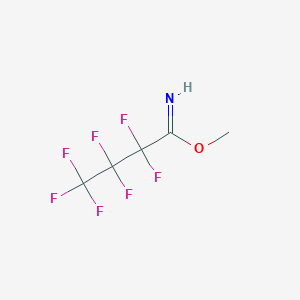
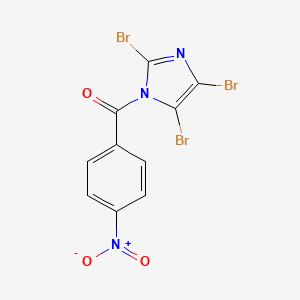

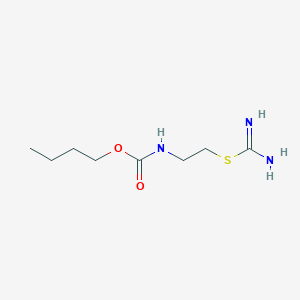
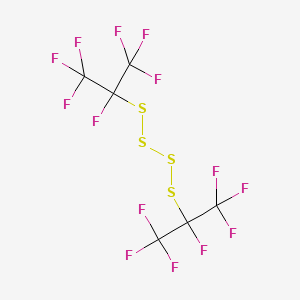
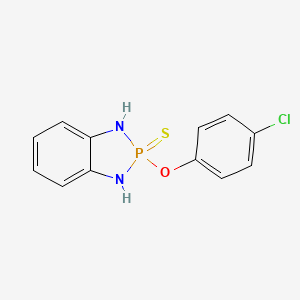
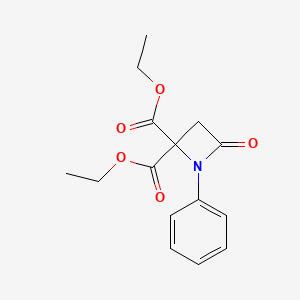
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
